molecular formula C12H17ClNO2P B13807696 Phenyl cyclohexylphosphoramidochloridate

Phenyl cyclohexylphosphoramidochloridate

Cat. No.: B13807696
M. Wt: 273.69 g/mol
InChI Key: NBTIWQMBRUCIPS-UHFFFAOYSA-N
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Description

Phenyl cyclohexylphosphoramidochloridate is an organophosphorus compound with the molecular formula C12H17ClNO2P It is known for its unique chemical structure, which includes a phenyl group, a cyclohexyl group, and a phosphoramidochloridate moiety

Preparation Methods

The synthesis of phenyl cyclohexylphosphoramidochloridate typically involves the reaction of cyclohexylamine with phenylphosphorodichloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5P(O)Cl2+C6H11NH2C6H5P(O)(NHC6H11)Cl+HCl\text{C}_6\text{H}_5\text{P(O)Cl}_2 + \text{C}_6\text{H}_{11}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{P(O)(NH}\text{C}_6\text{H}_{11}\text{)Cl} + \text{HCl} C6​H5​P(O)Cl2​+C6​H11​NH2​→C6​H5​P(O)(NHC6​H11​)Cl+HCl

The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Phenyl cyclohexylphosphoramidochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphoramidochloridate moiety can be substituted by other nucleophiles, such as alcohols or amines, to form phosphoramidate esters or amides.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphoramidate oxides or reduction to form phosphoramidates with different oxidation states.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives and cyclohexylamine.

Common reagents used in these reactions include alcohols, amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl cyclohexylphosphoramidochloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl cyclohexylphosphoramidochloridate involves its interaction with nucleophiles, leading to the formation of phosphoramidate bonds. The molecular targets and pathways involved depend on the specific application and context. For example, in biological systems, it may interact with enzymes that recognize phosphoramidate moieties, affecting their activity and function .

Comparison with Similar Compounds

Phenyl cyclohexylphosphoramidochloridate can be compared with other phosphoramidates, such as:

    Phenylphosphorodichloridate: Similar in structure but lacks the cyclohexyl group.

    Cyclohexylphosphoramidate: Contains a cyclohexyl group but different substituents on the phosphorus atom.

    Phenylphosphoramidate: Contains a phenyl group but different substituents on the phosphorus atom.

The uniqueness of this compound lies in its specific combination of phenyl and cyclohexyl groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C12H17ClNO2P

Molecular Weight

273.69 g/mol

IUPAC Name

N-[chloro(phenoxy)phosphoryl]cyclohexanamine

InChI

InChI=1S/C12H17ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15)

InChI Key

NBTIWQMBRUCIPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NP(=O)(OC2=CC=CC=C2)Cl

Origin of Product

United States

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